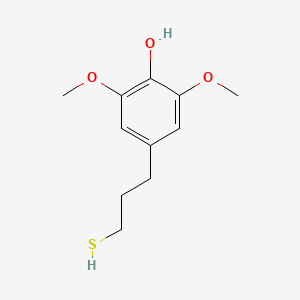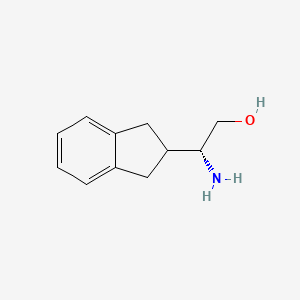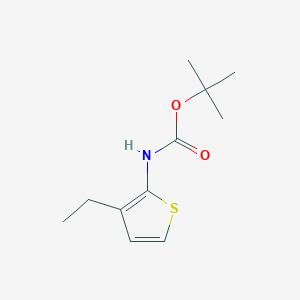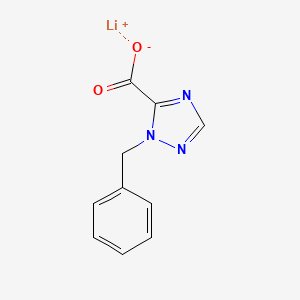
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is a phenolic compound characterized by the presence of two methoxy groups and a sulfanylpropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol typically involves the introduction of methoxy groups and a sulfanylpropyl group to a phenol moiety. One common method includes the methylation of hydroxy groups on a phenol ring followed by the introduction of a sulfanylpropyl group through a substitution reaction. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and substitution reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and maximize the yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response or signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: Lacks the sulfanylpropyl group, making it less versatile in certain applications.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a sulfanylpropyl group, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dimethoxy-4-(3-sulfanylpropyl)phenol is unique due to the presence of both methoxy and sulfanylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O3S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C11H16O3S/c1-13-9-6-8(4-3-5-15)7-10(14-2)11(9)12/h6-7,12,15H,3-5H2,1-2H3 |
Clave InChI |
RCEBYTFMTAFQAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)



![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/no-structure.png)

![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

